molecular formula C10H11F2NO2 B14047778 1-(2-Amino-3-(difluoromethoxy)phenyl)propan-1-one

1-(2-Amino-3-(difluoromethoxy)phenyl)propan-1-one

Cat. No.: B14047778
M. Wt: 215.20 g/mol
InChI Key: SWVDEQKXSKYOSQ-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(difluoromethoxy)phenyl)propan-1-one is an aryl propanone derivative featuring a ketone group, a 2-amino substituent, and a 3-difluoromethoxy group on the phenyl ring. The amino group at position 2 and the electron-withdrawing difluoromethoxy group at position 3 likely influence its physicochemical properties and biological interactions .

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

1-[2-amino-3-(difluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C10H11F2NO2/c1-2-7(14)6-4-3-5-8(9(6)13)15-10(11)12/h3-5,10H,2,13H2,1H3

InChI Key

SWVDEQKXSKYOSQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)OC(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-(difluoromethoxy)phenyl)propan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-(difluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Amino-3-(difluoromethoxy)phenyl)propan-1-one is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(2-Amino-3-(difluoromethoxy)phenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the difluoromethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Yield

Halogenated aryl propanones, such as 1-(3-fluorophenyl)propan-1-one and 1-(4-chlorophenyl)propan-1-one, exhibit moderate to good yields (60–73%) in coupling reactions, as shown in . The presence of electron-withdrawing groups (e.g., halogens) enhances electrophilicity, improving reaction efficiency. In contrast, 1-[2-(difluoromethoxy)phenyl]propan-1-one (), which lacks the amino group but retains the difluoromethoxy substituent, has a molecular weight of 200.18 g/mol and is synthetically accessible.

Table 1: Substituent Effects on Yields and Molecular Properties
Compound Substituents Molecular Weight (g/mol) Yield (%) Key Reference
1-(3-Fluorophenyl)propan-1-one 3-F 152.15 73
1-(4-Chlorophenyl)propan-1-one 4-Cl 168.61 67
1-[2-(Difluoromethoxy)phenyl]propan-1-one 2-OCF2, no amino 200.18 N/A
Target Compound 2-NH2, 3-OCF2 214.20* N/A -

*Calculated based on structural formula.

Physicochemical and Structural Considerations

  • Amino Group Impact: The 2-amino group in the target compound may increase water solubility and enable protonation at physiological pH, facilitating interactions with biological targets (e.g., enzymes or DNA). This contrasts with 1-[2-(difluoromethoxy)phenyl]propan-1-one (), which lacks this basic site .
  • Difluoromethoxy vs. Halogens : The difluoromethoxy group’s electron-withdrawing nature may enhance metabolic stability compared to halogens (e.g., Cl, Br), which are prone to dehalogenation. However, halogens improve lipophilicity, aiding membrane permeation .

Biological Activity

1-(2-Amino-3-(difluoromethoxy)phenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a propan-1-one moiety linked to a phenyl ring that includes an amino group and a difluoromethoxy substituent. The molecular formula is C10H12F2N2O, with a molecular weight of approximately 236.21 g/mol. The presence of fluorinated groups enhances its lipophilicity and membrane permeability, making it a candidate for various biological interactions.

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The amino group can form hydrogen bonds, while the difluoromethoxy group participates in hydrophobic interactions. These characteristics enable the compound to modulate the activity of target proteins and influence various biochemical pathways.

Biological Applications

This compound has been investigated for several applications:

  • Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes, potentially serving as a lead for developing anti-inflammatory agents .
  • Pharmaceutical Intermediate : It is explored as an intermediate in synthesizing more complex pharmaceutical compounds.
  • Therapeutic Potential : Research is ongoing to evaluate its efficacy in treating conditions such as inflammation and cancer.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Enzyme Inhibition Studies : A study demonstrated that compounds with similar structures exhibited varying degrees of inhibition against phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory responses. The IC50 values ranged significantly among different derivatives, indicating the potential for optimizing this compound's activity through structural modifications .
  • Pharmacological Assessments : In vitro assays have shown that derivatives of this compound can modulate cellular pathways linked to inflammation and cell proliferation. For instance, certain analogs demonstrated low micromolar IC50 values, highlighting their potential as therapeutic agents .

Data Tables

The following tables summarize key findings from research studies on similar compounds:

CompoundSubstituentIC50 (μM)Activity
Rolipram-CH30.55PDE4 Inhibitor
Compound A-CF2O<10Anti-inflammatory
Compound B-CF3>100Weak inhibitor

Table 1: Summary of enzyme inhibition activities of related compounds.

Study ReferenceBiological ActivityFindings
PDE4 InhibitionIdentified structure-activity relationship
AnticancerPotential lead for cancer treatment

Table 2: Overview of studies assessing biological activities.

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